N-benzyl-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
Description
N-Benzyl-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a benzyl group at the piperidine nitrogen and a 3-chloropyridin-4-yloxy substituent at the 3-position of the piperidine ring.
Properties
IUPAC Name |
N-benzyl-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-12-20-9-8-17(16)24-15-7-4-10-22(13-15)18(23)21-11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15H,4,7,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMWUFMCMVTYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine core substituted with a benzyl group and a chloropyridine moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, often utilizing palladium-catalyzed coupling reactions to introduce the desired functional groups.
The compound's mechanism of action is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. For instance, similar compounds in the piperidine class have been shown to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive functions in neurodegenerative conditions like Alzheimer's disease .
Antitumor Activity
Research has indicated that derivatives of piperidine, including this compound, exhibit significant antitumor properties. A study focusing on related piperidine derivatives demonstrated their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Compounds with similar structures have been shown to mitigate oxidative stress-induced neuronal damage by modulating pathways involved in inflammation and apoptosis. This suggests that this compound may also exhibit protective effects against neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of N-benzyl-3-((3-chloropyridin-4-yl)oxy)piperidine derivatives is crucial for optimizing their biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Chloropyridine moiety | Enhances binding affinity to targets |
| Benzyl group | Increases lipophilicity and bioavailability |
| Carboxamide functionality | Critical for receptor interaction |
These modifications can significantly influence the compound's efficacy and selectivity towards specific biological targets.
Case Studies
- Neurodegenerative Disease Models : In vitro studies using N-benzyl derivatives demonstrated improved cognitive performance in models simulating Alzheimer's disease, attributed to their AChE inhibitory activity .
- Cancer Cell Lines : Evaluation of the compound against breast cancer cell lines revealed a dose-dependent decrease in viability, with IC50 values indicating potent cytotoxic effects. The mechanism was linked to apoptosis induction through caspase activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidine carboxamides, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural and Functional Group Differences
N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide ()
- Key Substituents : A benzimidazolone group at the 4-position and a 3-chlorophenyl carboxamide.
- Biological Activity : Acts as a potent inhibitor of 8-oxo-guanine DNA glycosylase (8-Oxo), an enzyme implicated in oxidative DNA damage repair .
- Comparison : The benzimidazolone moiety may enhance binding affinity through hydrogen bonding, while the absence of a pyridinyloxy group reduces steric bulk compared to the target compound.
N-(3-Pyridazinyl)-4-(3-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzylidene)piperidine-1-carboxamide () Key Substituents: A trifluoromethylpyridinyloxy group linked via a benzylidene spacer and a pyridazinyl carboxamide. The benzylidene group introduces rigidity, which may restrict conformational flexibility during receptor binding .
N-(3-Pyridinyl)-4-(3-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-1-piperidinecarboxamide () Key Substituents: Similar to but lacks the benzylidene double bond. Comparison: The benzyl linker (vs. The pyridinyl carboxamide may enhance solubility compared to the benzyl group in the target compound .
N-Benzyl-3-piperidinecarboxamide ()
- Key Substituents : A simpler analog lacking the chloropyridinyloxy group.
- Comparison : The absence of the chloropyridinyloxy substituent likely reduces target affinity but improves synthetic accessibility. This highlights the critical role of halogenated aromatic groups in optimizing binding interactions .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
